molecular formula C6H13NO2 B1624597 Methyl 2-methyl-2-(methylamino)propanoate CAS No. 53617-94-0

Methyl 2-methyl-2-(methylamino)propanoate

Cat. No.: B1624597
CAS No.: 53617-94-0
M. Wt: 131.17 g/mol
InChI Key: UPRQJWQKAGNUDA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(methylamino)propanoate: is an organic compound with the molecular formula C6H13NO2. It is a derivative of valine and is commonly used as a building block in organic synthesis. This compound is a colorless liquid with a molecular weight of 131.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-2-(methylamino)propanoate can be synthesized through the esterification of 2-methyl-2-(methylamino)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-methyl-2-(methylamino)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or amides.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or amides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-methyl-2-(methylamino)propanoate is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esters and amines .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates .

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amine or acid, which then interacts with the target molecules. The pathways involved may include enzymatic catalysis or receptor binding, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

  • Methyl 2-methyl-2-(phenylamino)propanoate
  • Methyl 2-methyl-2-(ethylamino)propanoate
  • Methyl 2-methyl-2-(butylamino)propanoate

Uniqueness: Methyl 2-methyl-2-(methylamino)propanoate is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of the methylamino group influences its chemical behavior, making it suitable for specific synthetic applications.

Properties

IUPAC Name

methyl 2-methyl-2-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,7-3)5(8)9-4/h7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRQJWQKAGNUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450724
Record name methyl 2-methyl-2-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53617-94-0
Record name methyl 2-methyl-2-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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